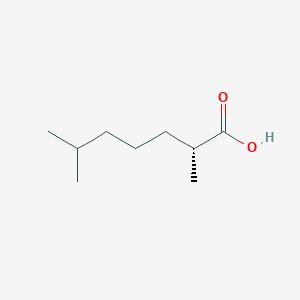
(r)-2,6-Dimethylheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,6-Dimethylheptanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a heptanoic acid backbone with two methyl groups attached at the 2nd and 6th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Dimethylheptanoic acid typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 2,6-dimethylheptan-1-ol with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions often require a controlled temperature and pH to ensure the selective oxidation of the alcohol to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2,6-Dimethylheptanoic acid may involve the catalytic hydrogenation of 2,6-dimethylheptan-1-one followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
化学反应分析
Types of Reactions
®-2,6-Dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The hydrogen atoms in the methyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated derivatives
科学研究应用
®-2,6-Dimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of ®-2,6-Dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
2,6-Dimethylheptanoic acid: Lacks the ®-configuration, resulting in different stereochemistry and potentially different biological activity.
2,6-Dimethylhexanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
2,6-Dimethyloctanoic acid: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness
®-2,6-Dimethylheptanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
属性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
(2R)-2,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)/t8-/m1/s1 |
InChI 键 |
MDAPKSVKYITQHQ-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)C(=O)O |
规范 SMILES |
CC(C)CCCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)

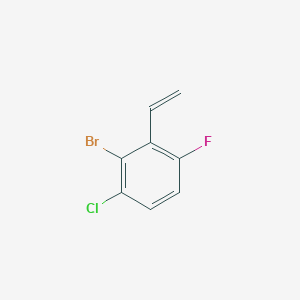
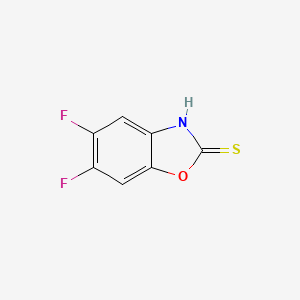

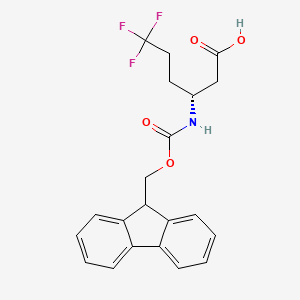

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

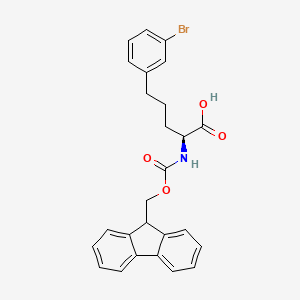
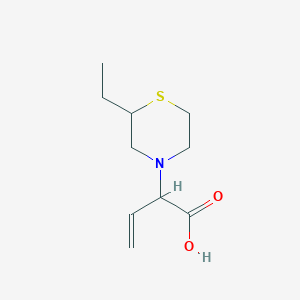
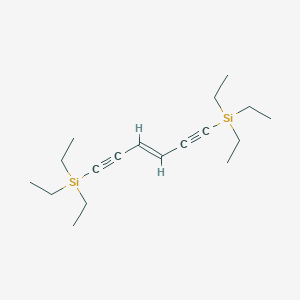
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
